N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that features a benzoxazole ring fused with a thian ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine typically involves the formation of the benzoxazole ring followed by the introduction of the thian moiety. One common method includes the cyclization of 2-aminophenol with a suitable aldehyde to form the benzoxazole core. The thian ring can be introduced via a nucleophilic substitution reaction using a methoxythianylmethyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Substitution: The methoxythianylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The thian moiety can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine
- N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine
Uniqueness
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine is unique due to its specific combination of a benzoxazole ring and a methoxythianylmethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-17-14(6-8-19-9-7-14)10-15-13-16-11-4-2-3-5-12(11)18-13/h2-5H,6-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTADVAPMCJKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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